![molecular formula C8H5BrClNOS B6298607 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole CAS No. 2168019-41-6](/img/structure/B6298607.png)

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

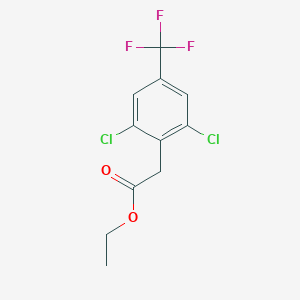

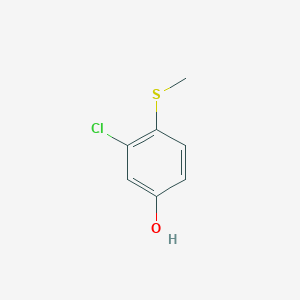

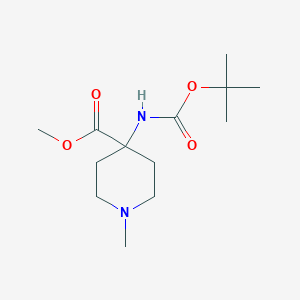

“6-Bromo-2-chloro-5-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H5BrClNOS . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[d]thiazole core with bromine, chlorine, and methoxy functional groups attached at the 6th, 2nd, and 5th positions, respectively .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . Its molecular weight is 278.55 g/mol .Aplicaciones Científicas De Investigación

Anticonvulsant Agents

- A study demonstrated the synthesis of quinazolino-benzothiazoles, where derivatives of benzo[d]thiazole, including those structurally similar to 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole, were evaluated for their anticonvulsant properties. Notably, specific derivatives exhibited significant activity against seizures without signs of neurotoxicity and hepatotoxicity, suggesting their potential as anticonvulsant agents (Ugale et al., 2012).

Synthesis and Structural Analysis

- Another research focused on the synthesis and crystal structure analysis of derivatives related to benzo[d]thiazole, demonstrating a novel synthetic route and structural stabilization mechanisms through non-classical hydrogen bonds (Du & Wu, 2020).

Reactivity Studies

- The reactivity of halogenobenzofurazans and halogenonitrobenzofurazans with nucleophiles was studied, which is relevant for understanding the chemical behavior of halogenated benzo[d]thiazoles in various reactions (Monte et al., 1971).

Antiproliferative Activity

- Research on the synthesis of 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles highlighted the potential of these compounds for antiproliferative activity, indicating the importance of the structural motif in developing therapeutic agents (Narayana et al., 2010).

Antimicrobial and Anticancer Properties

- The synthesis and evaluation of thiazole and 2-thioxoimidazolidinone derivatives, including those with methoxy groups, for their antibacterial and anticancer properties, further illustrate the broad utility of these compounds in medicinal chemistry (Sherif et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2-chloro-5-methoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSYDSNILSUNGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)

![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)